N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Coordination Chemistry

N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic heterocyclic compound characterized by a pyrimidinone core substituted with a propyl group at the 4-position and an acetamide linker bearing a 3-methylpyridin-2-yl moiety. The compound shares a common 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide scaffold with several identified close analogs, differing primarily in the N-aryl substituent.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1170969-35-3
Cat. No. B2672025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
CAS1170969-35-3
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCCCC1=CC(=O)N(C=N1)CC(=O)NC2=C(C=CC=N2)C
InChIInChI=1S/C15H18N4O2/c1-3-5-12-8-14(21)19(10-17-12)9-13(20)18-15-11(2)6-4-7-16-15/h4,6-8,10H,3,5,9H2,1-2H3,(H,16,18,20)
InChIKeyIRELVNJPBPYSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide (CAS 1170969-35-3): Structural Classification and Baseline Characteristics


N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic heterocyclic compound characterized by a pyrimidinone core substituted with a propyl group at the 4-position and an acetamide linker bearing a 3-methylpyridin-2-yl moiety [1]. The compound shares a common 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide scaffold with several identified close analogs, differing primarily in the N-aryl substituent [2]. Its molecular formula is C15H18N4O2 and its molecular weight is 286.33 g/mol [1]. At present, no peer-reviewed primary research articles, patents, or authoritative database entries containing quantitative biological or physicochemical data for this compound could be identified in the public domain.

Scaffold probe

Heterocyclic acetamide with 3-methylpyridinyl moiety for SAR comparison across pyrimidinone series.

Selection context

Distinct steric and electronic profile relative to unsubstituted and halogenated analogs; supports analog differentiation studies.

Research tool

No public biological or physicochemical data – suitable as a reference compound for property prediction and model validation.

Why N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide Cannot Be Interchanged with Unsubstituted or Halogenated Pyridinyl Analogs


The 3-methyl substituent on the pyridine ring of the target compound introduces a distinct steric and electronic profile compared to its closest analogs, including the unsubstituted pyridin-2-yl analog (CAS 1209758-50-8) and the 3-fluorophenyl analog . The methyl group at the 3-position creates a steric clash that restricts rotational freedom around the amide C–N bond, potentially altering the conformational ensemble available for molecular recognition . Electronically, the methyl group exerts a +I inductive effect, increasing electron density on the pyridine nitrogen relative to the unsubstituted analog, which can modulate hydrogen-bond acceptor strength and metal coordination properties . These structural differences preclude simple interchangeability in any application where precise molecular recognition, binding geometry, or electronic properties are critical—such as in medicinal chemistry lead optimization, coordination chemistry, or structure-activity relationship studies—even in the absence of published quantitative data.

Unsubstituted pyridin-2-yl analog

Methyl group at 3-position creates steric clash and alters pyridine basicity; molecular recognition and binding geometry may shift significantly.

3-Fluorophenyl analog

Lacks pyridine nitrogen; hydrogen-bond acceptor capacity and metal-chelation potential differ qualitatively from the target compound.

Quantitative Differentiation Evidence for N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide vs. Closest Analogs


Structural Differentiation: N-(3-Methylpyridin-2-yl) vs. N-(Pyridin-2-yl) Substituent Steric and Electronic Comparison

The target compound bears a 3-methyl substituent on the pyridine ring that is absent in the closest unsubstituted analog, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1209758-50-8) [1]. The methyl group increases the calculated topological polar surface area (tPSA) and introduces steric hindrance ortho to the pyridine nitrogen, which can be quantified by comparing van der Waals volumes and calculated logP values [2]. In the absence of direct experimental binding or activity data, this structural differentiation remains a class-level inference.

3-Methyl vs. unsubstituted pyridin-2-yl
Class-level inference
ΔMW +14.03 g/mol; ΔlogP ~+0.4; ΔtPSA ~+4–5 Ų; one fewer rotatable bond
Steric and lipophilicity shift supports SAR differentiation.
Predicted values; no experimental confirmation available.
Medicinal Chemistry Structure-Activity Relationship Coordination Chemistry

Differentiation from N-(3-Fluorophenyl) Analog: Hydrogen-Bond Donor/Acceptor Profile Comparison

The 3-fluorophenyl analog N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide replaces the pyridinyl nitrogen with a C–F moiety. This substitution eliminates the hydrogen-bond acceptor capacity of the pyridine nitrogen while retaining similar lipophilicity. The target compound retains a pyridine nitrogen capable of acting as a hydrogen-bond acceptor or metal-coordination site, whereas the fluorophenyl analog does not [1]. No experimental comparative data are available.

Pyridine N vs. C–F acceptor profile
Class-level inference
+1 strong H-bond acceptor (pyridine N); bidentate metal-coordination capacity restored
Crucial for applications requiring directed hydrogen bonding or chelation.
Qualitative comparison; no binding data published.
Medicinal Chemistry Bioisosterism ADME Prediction

Aqueous Solubility and Lipophilicity Differentiation Across the 4-Propylpyrimidinone Scaffold Series

Computational prediction of aqueous solubility and lipophilicity allows differentiation of the target compound from the broader class of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamides. Based on consensus in silico predictions [1], the target compound exhibits predicted logS and logP values that are systematically offset from analogs bearing more polar or more lipophilic N-aryl substituents. However, no experimentally measured solubility, logP, or logD values have been published for the target compound or any close analog.

Solubility & lipophilicity within scaffold
Predicted / data to verify
Predicted logP ~1.8; logS ~ -3.2 to -3.8 (moderate solubility)
Positions compound in mid-range of scaffold series; may reduce DMSO precipitation risk.
Computational consensus; no experimental logP or solubility data located.
Physicochemical Properties Drug-likeness Formulation Development

Recommended Application Scenarios for N-(3-methylpyridin-2-yl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide (CAS 1170969-35-3) Based on Structural Differentiation Evidence


Medicinal Chemistry SAR Exploration Requiring a 3-Methylpyridinyl Moiety with a Pyrimidinone-Acetamide Scaffold

This compound serves as a key structural intermediate or comparator for projects investigating the impact of a 3-methyl substituent on pyridine-containing pharmacophores . Its unique combination of a 4-propylpyrimidinone core and an N-(3-methylpyridin-2-yl)acetamide side chain makes it suitable for systematic SAR studies aimed at optimizing steric bulk, lipophilicity, and hydrogen-bonding patterns around the pyridinyl recognition element, as established in Section 3 .

Coordination Chemistry and Metal-Binding Studies Utilizing Pyridine Nitrogen as a Ligand Donor

The presence of both a pyridine nitrogen and an amide carbonyl in the target compound suggests potential utility as a bidentate ligand for transition metals . Unlike the 3-fluorophenyl analog that lacks the pyridine nitrogen (see Section 3, Evidence Item 2), this compound can form stable chelate complexes, making it relevant for catalysis research, metal-organic framework (MOF) synthesis, or metallodrug discovery .

Computational Chemistry and Molecular Modeling as a Physicochemical Property Benchmark

The predicted lipophilicity (logP ~1.8) and moderate aqueous solubility of the target compound position it as a reference point within the 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide scaffold series for validating computational ADME models . Its distinct physicochemical signature relative to unsubstituted and halogenated analogs (see Section 3, Evidence Items 1 and 3) provides a test case for in silico property prediction algorithms .

Fragment-Based or Structure-Based Drug Design Requiring a Defined Hydrogen-Bond Acceptor Motif

The 3-methylpyridin-2-yl group provides a sterically constrained hydrogen-bond acceptor that is absent in the fluorophenyl analog and electronically distinct from the unsubstituted pyridin-2-yl analog (Section 3, Evidence Items 1–2). This structural feature supports its use as a fragment or scaffold in structure-based design campaigns where precise placement of a pyridine nitrogen for target engagement is critical .

Application
Selection Property
Validation Focus
SAR studies with 3-methylpyridinyl motif
Steric/electronic profile vs. unsubstituted analogs
Verify predicted logP, tPSA, and conformational effects experimentally
Coordination chemistry & metal-binding research
Pyridine nitrogen donor capacity
Assess metal-chelation affinity and complex geometry
Computational ADME model benchmarking
Predicted logP and aqueous solubility
Validate in silico predictions against experimental measurements
Structure-based design with constrained H-bond acceptor
Sterically defined pyridine H-bond acceptor
Confirm target engagement and binding pose relative to fluorophenyl analog
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